molecular formula C11H21Cl B1580411 11-Chloro-1-undecene CAS No. 872-17-3

11-Chloro-1-undecene

Cat. No. B1580411
CAS RN: 872-17-3
M. Wt: 188.74 g/mol
InChI Key: PSEVKFKRYVAODC-UHFFFAOYSA-N
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Description

11-Chloro-1-undecene is a clear colorless liquid . It is used in copolymerizations of propylene, preparation of unsaturated fatty acids, and terpolymerizations with ethylene and propylene catalyzed by 2/mao .


Synthesis Analysis

11-Chloro-1-undecene can be synthesized through various methods. One method involves the reaction of 10-undecenyl alcohol with thionyl chloride in the presence of pyridine at 25-65°C . Another method involves the reaction of the compound with triphenylphosphine in carbon tetrachloride under reflux conditions .


Molecular Structure Analysis

The molecular formula of 11-Chloro-1-undecene is C11H21Cl . Its molecular weight is 188.74 g/mol .


Physical And Chemical Properties Analysis

11-Chloro-1-undecene has a density of 0.9±0.1 g/cm³ . Its boiling point is 236.1±9.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The flash point is 95.2±6.2 °C . The index of refraction is 1.444 .

Scientific Research Applications

Fullerene Attachment on Semiconductor Substrates

Research involving 11-amino-1-undecene, closely related to 11-Chloro-1-undecene, has demonstrated its use in attaching fullerene C60 molecules to semiconductor substrates. This process is vital for developing devices in solar energy conversion, biosensing, catalysis, and molecular electronics. The study by Zhang and Teplyakov (2008) showed that the amine groups in 11-amino-1-undecene self-assembled monolayers were the key reactive sites for fullerene attachment, offering insights into the attachment chemistry of large molecules on amine-terminated self-assembled monolayers (Zhang & Teplyakov, 2008).

Biosynthesis of 1-Alkenes in Plants

In a study on Carthamus tinctorius L. (safflower), Ney and Boland (1987) explored the biosynthesis of uneven numbered 1-alkenes, including compounds structurally similar to 11-Chloro-1-undecene. This research provides critical insights into the formation of various vinylic substituents in natural products, which is significant for understanding natural biosynthetic pathways in higher plants (Ney & Boland, 1987).

Corrosion Inhibition

A study focused on the use of 11-phenoxy-1-undecene and related compounds in synthesizing isoxazolidine derivatives, which showed high efficiency in inhibiting corrosion of mild steel in hydrochloric and sulfuric acid media. This research by Ali et al. (2008) suggests potential applications of 11-Chloro-1-undecene in developing effective corrosion inhibitors (Ali et al., 2008).

Functionalization of Silicon Surfaces

Marrani et al. (2008) demonstrated the functionalization of silicon surfaces using derivatives of 11-bromo-1-undecene, a compound structurally similar to 11-Chloro-1-undecene. Their research reveals the potential of such compounds in creating ferrocene-modified silicon surfaces for various electrochemical applications (Marrani et al., 2008).

Synthesis of Brominated Polyethylene

The copolymerization of ethylene with 11-bromo-1-undecene, structurally akin to 11-Chloro-1-undecene, was investigated by Toda et al. (2019). This study highlights the synthesis of brominated polyethylene, showcasing the versatility of such compounds in polymer science (Toda et al., 2019).

Safety And Hazards

11-Chloro-1-undecene is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

11-chloroundec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEVKFKRYVAODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337647
Record name 11-Chloro-1-undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Chloro-1-undecene

CAS RN

872-17-3
Record name 11-Chloro-1-undecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Chloro-1-undecene
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Synthesis routes and methods I

Procedure details

To a solution of 100 g (0.588 mole) of 10-undecenyl alcohol and 2 g of pyridine was added 75 g (0.63 mole) of SOCl2 dropwise over a period of 45 minutes at 25° C. The solution was heated at 65° C. for 5 hours. CH2Cl2 (100 mL) was added and the solution was water washed twice, dried with MgSO4, filtered, and the CH2Cl2 evaporated. The residue (103 g) by GC analysis showed a purity of 99.3% VIII with 0.7% alcohol; IR showed no OH band and absorbence at 1641-1. Distillation (15.24 centimeter jacketed Vigreaux column) gave 94 g VIII (bp 104°-105° C. at 6 mm) (GC showed no alcohol; 100% VIII).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A one liter, three necked flask equipped with mechanical stirrer, reflux condenser, argon inlet and addition funnel was heated in an oil bath at 50° C. To the flask was added methylene chloride (400 milliliters), undecylenol (100 grams) and pyridine (55.7 grams). Thionyl chloride (78.9 grams) in methylene chloride (100 milliliters) was added dropwise under reflux over five hours. The mixture was filtered, the solvent was removed from the filtrate using a rotary evaporator, and the resultant oil was refiltered and then distilled using a packed column to yield two fractions. A fraction collected between 100° and 110° C. and about 1 millimeter of mercury was redistilled to yield 40 grams of undecylenyl chloride as an oil obtained at 80° to 85° C. at about 1 millimeter of mercury.
Quantity
78.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 1-liter, 3-neck flask equipped with a mechanical stirrer, reflux condenser, argon inlet and addition funnel was placed in an oil bath at 50° C. To the flask was added methylene chloride (400 milliliters), undecylenol (100 grams) and then pyridine (55.7 grams). Thionyl chloride (78.9 grams) in methylene chloride (100 milliliters) was added dropwise under reflux over 5 hours. The mixture was filtered, the solvent was removed from the filtrate using a rotary evaporator, and the resultant oil was refiltered and then distilled using a column packed with glass Raschig rings to yield two distillate portions. The fraction collected between 100° C. and 110° C. at 1 millimeter of mercury was retained and redistiiled using a Kugelrohr apparatus available from Aldrich. The yield of undecylenyl chloride was 40 grams of oil collected between 80° C. and 85° C. at 1 millimeter of mercury, which was identified using 13C NMR spectrometry.
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
P Zhao, D Shpasser, MS Eisen - Journal of Polymer Science …, 2012 - Wiley Online Library
… hydroxyl group protected by either TIBA or TBDMSCl, 11-chloro-1-undecene, 5-bromopent-1-ene … 11-Chloro-1-undecene gave copolymers with up to 22% incorporation for 0.12 M of the …
Number of citations: 14 onlinelibrary.wiley.com
X Zhang, AV Teplyakov - Langmuir, 2008 - ACS Publications
… All chemicals were reagent grade or better and used as received: 11-chloro-1-undecene (Aldrich, 97%), trifluoroacetic acid (TFA) (Aldrich, 99%), potassium phthalimide (Fluka, ≥99.0%)…
Number of citations: 56 pubs.acs.org
T Toda, I Miura, M Miya, K Takenaka - Catalysts, 2019 - mdpi.com
… For example, the synthesis of homo-poly(11-chloro-1-undecene), a modified polymer, was … In addition, for the copolymerization using 11-chloro-1-undecene and 11-iodo-1-undecene …
Number of citations: 2 www.mdpi.com
LS Boffa, BM Novak - Chemical reviews, 2000 - ACS Publications
… poly(11-chloro-1-undecene) and random copolymers of 11-chloro-1-undecene with 1-hexene… Well-defined terpolymers of ethylene, propylene, and 11-chloro-1-undecene were similarly …
Number of citations: 095 pubs.acs.org
X Wang, Y Wang, X Shi, J Liu, C Chen, Y Li - Macromolecules, 2014 - ACS Publications
… 4-Bromo-1-butene, 4-chloro-1-butene, and 11-chloro-1-undecene was dried over CaH 2 before distillation. Other materials were purchased and used without further purification. …
Number of citations: 89 pubs.acs.org
K Huang, F Duclairoir, T Pro, J Buckley… - …, 2009 - Wiley Online Library
… These FTIR results also suggest that 11-chloro-1-undecene was successfully grafted on the … peroxide (H 2 O 2 , 30 vol %), 11-chloro-1-undecene (97 %), sodium azide (NaN 3 ), copper(I…
J Ma, C Cheng, G Sun… - Journal of Polymer Science …, 2008 - Wiley Online Library
… Copolymerizations of MAn with ethyl undecylenate and 11-chloro-1-undecene proceeded at a similar rate as for DE, to afford copolymers 5 and 6, respectively, whereas the other …
Number of citations: 26 onlinelibrary.wiley.com
R Bacskai - Journal of Polymer Science Part A: General Papers, 1965 - Wiley Online Library
… The 5-chloro-l-pentene, 6-chloro-l-hexene, and 11-chloro-1-undecene were prepared from the corresponding whydroxy-l-olefins. The 4-pentcne-1-01 and 5-hexene-l-ol were obtained …
Number of citations: 32 onlinelibrary.wiley.com
PP Matloka, Z Kean, M Greenfield… - Journal of Polymer …, 2008 - Wiley Online Library
… The synthesis of such monomer involves the Grignard coupling of 11-chloro-1-undecene with trimethoxymethylsilane. The use of this monofunctional metathesis active monomer 9 in …
Number of citations: 25 onlinelibrary.wiley.com
XY Wang, YY Long, YX Wang… - Journal of Polymer …, 2014 - Wiley Online Library
… 4-Chloro-1-butene (ClBT), 4-bromo-1-butene (BrBT), and 11-chloro-1-undecene (ClUD) were dried over CaH 2 before distillation. The other materials were purchased and used without …
Number of citations: 25 onlinelibrary.wiley.com

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